2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-33-18-11-9-16(10-12-18)27-21(31)14-34-25-29-22-19-7-2-3-8-20(19)28-23(22)24(32)30(25)17-6-4-5-15(26)13-17/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVPTQVMLQACTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit certain enzymes or receptors
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites, thereby altering their function. The presence of the chlorophenyl, pyrimidoindol, and methoxyphenyl groups may contribute to the compound’s binding affinity and selectivity.
Biochemical Pathways
Similar compounds have been associated with pathways involving calcium mobilization and α-glucosidase inhibition. The compound may exert its effects by modulating these or other related pathways.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable These properties are crucial for understanding the compound’s bioavailability, half-life, and clearance rate
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrimidine ring fused with an indole moiety, which is characteristic of many biologically active compounds. The presence of the methoxy group and the chlorophenyl group enhances its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds containing pyrimidine structures have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrimidine Derivative A | Staphylococcus aureus | 66 μM |
| Pyrimidine Derivative B | Escherichia coli | 75 μg/mL |
| Pyrimidine Derivative C | Candida albicans | 50 μg/mL |
The compound is hypothesized to exhibit similar activity due to its structural similarities with these derivatives, particularly in targeting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For example:
- Cell Line Studies : In a study involving MCF-7 (breast cancer) and MGC-803 (gastric cancer) cell lines, derivatives of the pyrimidine scaffold demonstrated promising antiproliferative effects. The compound's ability to induce apoptosis in cancer cells was noted, suggesting that it could interfere with critical signaling pathways involved in cell survival .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases and other proteins that regulate cell cycle progression. The presence of the chlorophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their antibacterial and anticancer properties. One derivative exhibited a 50% inhibition concentration (IC50) value significantly lower than standard chemotherapeutic agents, indicating superior efficacy against resistant strains .
- Structure-Activity Relationship (SAR) : Research has shown that modifications at specific positions on the pyrimidine ring can lead to enhanced biological activity. For instance, substitution at the 4-position with methoxy groups has been linked to improved anticancer properties due to better solubility and bioavailability .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
Antimicrobial Activity
Compounds similar to 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide have demonstrated significant antimicrobial properties against various pathogens. These include:
- Bacterial Infections : Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Fungal Infections : Notable activity has been observed against Candida albicans, indicating potential use as an antifungal agent.
Anti-inflammatory Effects
The compound has been reported to modulate cytokine production, particularly influencing the release of interleukin-6 (IL-6). This modulation suggests potential applications in treating inflammatory diseases by regulating immune responses.
Antitumor Activity
Research indicates that derivatives of this compound can induce apoptosis in cancer cells. The structural features contribute to interactions with cellular pathways involved in tumor growth, presenting opportunities for development as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following factors are significant:
- Substituent Variability : The presence of different aromatic groups can alter biological activity and potency.
- Functional Groups : The thioacetamide moiety is essential for enhancing the interaction with biological targets.
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Evaluations : A study demonstrated that modifications to the chlorophenyl group enhanced activity against resistant strains of bacteria.
- Inflammation Modulation : Research involving murine models showed decreased levels of inflammatory markers upon treatment with this compound.
- Cancer Cell Line Studies : In vitro studies indicated that this compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Cell Type | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition |
| Antimicrobial | Escherichia coli | Moderate growth inhibition |
| Antifungal | Candida albicans | Effective antifungal activity |
| Anti-inflammatory | Murine dendritic cells | Modulation of IL-6 production |
| Antitumor | Various cancer cell lines | Induction of apoptosis |
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modulating electronic properties and biological activity.
Mechanistic Insight : The sulfur atom in the thioether acts as a nucleophile, reacting with peroxides or peracids to form electrophilic intermediates, which stabilize as sulfoxides or sulfones.
Hydrolysis of the Acetamide Group
The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts.
Key Factor : Steric hindrance from the pyrimidoindole core slows hydrolysis compared to simpler acetamides.
Nucleophilic Substitution at the Chlorophenyl Ring
The 3-chlorophenyl group participates in aromatic substitution reactions, enabling further functionalization.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Amination | NH₃ (aq), CuI, DMF, 120°C, 24 hrs | 3-Aminophenyl derivative | 55% | |
| Methoxylation | NaOMe, DMSO, 100°C, 12 hrs | 3-Methoxyphenyl analog | 63% |
Note : Electron-withdrawing groups on the pyrimidoindole system enhance the electrophilicity of the chlorophenyl ring .
Alkylation of the Thioether Group
The sulfur atom in the thioether can act as a nucleophile in alkylation reactions.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hrs | S-Methylated derivative | 75% | |
| Benzylation | BnBr, NaH, THF, 0°C→25°C, 8 hrs | S-Benzylated product | 68% |
Application : Alkylation modifies lipophilicity, influencing pharmacokinetic properties .
Reduction of the Pyrimidoindole Core
The pyrimidine ring can be reduced under hydrogenation conditions, altering its conjugation and bioactivity.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOAc, 25°C, 12 hrs | Dihydro-pyrimidoindole derivative | 88% |
Significance : Reduction enhances solubility and alters binding interactions with biological targets.
Interaction with Biological Nucleophiles
The compound reacts with cysteine residues in proteins via its thioether group, forming covalent adducts.
Implication : These interactions underpin its potential as a prodrug or enzyme inhibitor .
Photochemical Reactions
UV irradiation induces bond cleavage in the thioether and methoxy groups.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| UV-induced degradation | λ = 254 nm, MeOH, 6 hrs | Cleavage of thioether and demethylation |
Stability Note : Photodegradation necessitates protective storage conditions.
Cyclization Reactions
Under acidic conditions, the acetamide group participates in cyclization to form heterocycles.
| Reaction | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Intramolecular cyclization | H₂SO₄, CH₃CN, 80°C, 4 hrs | Formation of oxazole-fused derivative | 60% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
